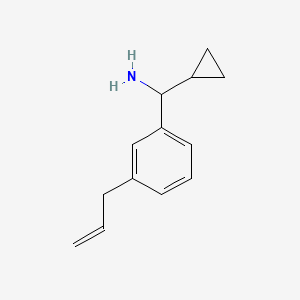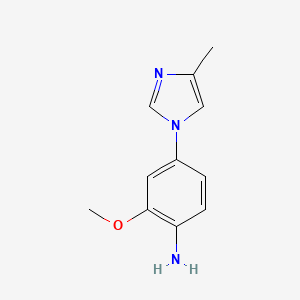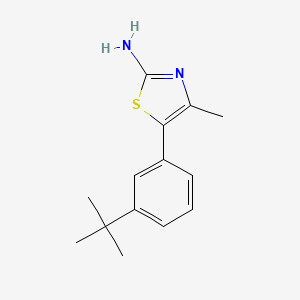
(Z)-1,1-diethoxydec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1-diethoxydec-4-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration and two ethoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-diethoxydec-4-ene typically involves the use of alkenes and alcohols under specific reaction conditions. One common method is the acid-catalyzed addition of ethanol to a dec-4-ene precursor. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the diethoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1-diethoxydec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(Z)-1,1-diethoxydec-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1,1-diethoxydec-4-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ethoxy groups and double bond play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-diethoxydec-4-ene: The E-isomer of the compound, which has different spatial arrangement and reactivity.
1,1-diethoxydecane: A saturated analogue without the double bond.
1,1-dimethoxydec-4-ene: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
(Z)-1,1-diethoxydec-4-ene is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence the compound’s interaction with other molecules and its overall chemical behavior.
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI Key |
PJGNMGFVWOAXQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)



![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)



